2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate
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Overview
Description
2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is an organic compound that features a fluorinated aromatic ring and a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate typically involves the reaction of 2-(2-fluorophenyl)-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(2-Fluorophenyl)-2-methylpropanol+Methanesulfonyl chloride→2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The aromatic ring can undergo reduction reactions under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as amines, ethers, or thioethers.
Reduction: Reduced aromatic compounds.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group This makes it a suitable candidate for nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-2-methylpropanol: The alcohol precursor to the methanesulfonate ester.
2-(2-Fluorophenyl)-2-methylpropyl tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.
Uniqueness
2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is unique due to the combination of the fluorinated aromatic ring and the methanesulfonate ester group. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[2-(2-fluorophenyl)-2-methylpropyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3S/c1-11(2,8-15-16(3,13)14)9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNMXAOPBLUZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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